molecular formula C15H16N2O5S B2971941 4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid CAS No. 565166-70-3

4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid

Cat. No.: B2971941
CAS No.: 565166-70-3
M. Wt: 336.36
InChI Key: GUNHNFJLHHGFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid typically involves the reaction of 4-methoxybenzoic acid with 2-(pyridin-2-yl)ethylamine in the presence of a sulfonylating agent . The reaction conditions often include the use of a suitable solvent, such as dichloromethane or dimethylformamide, and a base, such as triethylamine, to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-formyl-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid, while reduction of a nitro group can produce 4-methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}aniline.

Scientific Research Applications

4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the sulfonamide group provides potential for enzyme inhibition. The pyridine ring contributes to its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-22-13-6-5-11(15(18)19)10-14(13)23(20,21)17-9-7-12-4-2-3-8-16-12/h2-6,8,10,17H,7,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNHNFJLHHGFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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